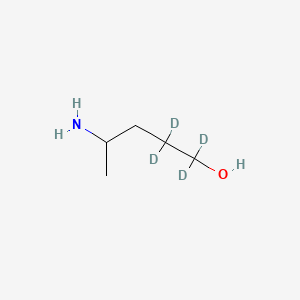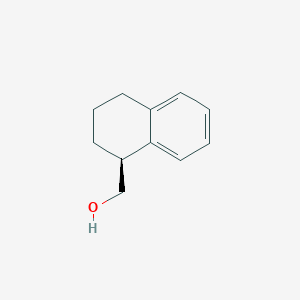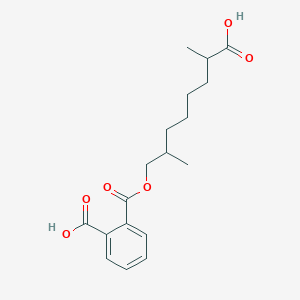
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is a macrocyclic lactone compound that was first isolated from the soil bacterium Streptomyces hygroscopicus in 1972. This compound has garnered significant attention due to its wide range of biological activities, including immunosuppressive, antifungal, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves multiple steps, starting from the fermentation of Streptomyces hygroscopicus to produce rapamycin. The compound is then chemically modified to introduce the 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) groups. Specific reaction conditions and reagents used in these steps are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes followed by purification and chemical modification. The fermentation process is optimized to maximize the yield of rapamycin, which is then subjected to further chemical reactions to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in structurally diverse compounds .
Aplicaciones Científicas De Investigación
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mecanismo De Acción
The mechanism of action of Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) involves inhibition of the mechanistic target of rapamycin (mTOR) protein kinase. This inhibition affects various cellular processes, including cell growth, proliferation, and survival. The compound binds to the FK506-binding protein 12 (FKBP12), forming a complex that inhibits mTOR activity .
Comparación Con Compuestos Similares
Similar Compounds
Sirolimus (Rapamycin): The parent compound from which Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is derived.
Everolimus: A derivative of rapamycin with similar immunosuppressive properties.
Temsirolimus: Another rapamycin derivative used in cancer treatment.
Uniqueness
Rapamycin 31,42-Bis(2,2,5-trimethyl-1,3-dioxane-5-carboxylate) is unique due to its specific chemical modifications, which enhance its stability and bioavailability compared to other rapamycin derivatives. These modifications also allow for more targeted therapeutic applications, making it a valuable compound in both research and clinical settings .
Propiedades
Número CAS |
1401284-72-7 |
|---|---|
Fórmula molecular |
C₆₇H₁₀₃NO₁₉ |
Peso molecular |
1226.53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1144814.png)



